4-Bromo-6,7-dimethylquinoline
Overview
Description
4-Bromo-6,7-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrN. It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethylquinoline typically involves the bromination of 6,7-dimethylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,7-dimethylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Major products are quinoline N-oxides.
Reduction Reactions: Tetrahydroquinoline derivatives are the primary products.
Scientific Research Applications
4-Bromo-6,7-dimethylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom can enhance the compound’s binding affinity to these targets through halogen bonding and other non-covalent interactions. Additionally, the quinoline ring system can intercalate into DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
6,7-Dimethylquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-6,7-dimethylquinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-Fluoro-6,7-dimethylquinoline: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
Uniqueness: 4-Bromo-6,7-dimethylquinoline is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and its potential interactions with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
4-bromo-6,7-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNBNMARNXFUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653684 | |
Record name | 4-Bromo-6,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-35-4 | |
Record name | Quinoline, 4-bromo-6,7-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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